2-Bromo-5-(piperidin-2-yl)pyridine
Description
2-Bromo-5-(piperidin-2-yl)pyridine is a brominated pyridine derivative featuring a piperidin-2-yl substituent at the 5-position of the pyridine ring. The compound’s molecular formula is C10H12BrN2, with a molecular weight of 255.12 g/mol. The bromine atom at the 2-position and the piperidine moiety at the 5-position confer unique electronic and steric properties, making it valuable in pharmaceutical synthesis and cross-coupling reactions . Piperidine, a six-membered secondary amine, enhances solubility in polar solvents and may facilitate interactions with biological targets, such as enzymes or receptors, in drug discovery contexts .
Properties
IUPAC Name |
2-bromo-5-piperidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPMVVPLXWYGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Piperidine-Substituted Pyridines
Direct bromination of pre-functionalized pyridine scaffolds represents a straightforward approach to synthesize 2-bromo-5-(piperidin-2-yl)pyridine. The CN104592198A patent outlines a bromination protocol for analogous compounds, where 2-methylpyrimidine undergoes bromination in acetic acid with elemental bromine. Under reflux conditions, bromine acts as an electrophile, substituting the methyl group’s adjacent hydrogen to yield brominated intermediates. For example, 5-bromo-2-methylpyridine is synthesized with a 29g yield from 24g of starting material under these conditions .
This method’s critical parameters include:
-
Solvent : Acetic acid (polar protic solvent enhances electrophilic substitution).
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Temperature : Reflux (typically 100–120°C for 24 hours).
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Stoichiometry : Excess bromine (2.08 mol per 1 mol of substrate) .
While this route is effective for introducing bromine, regioselectivity challenges may arise due to competing substitution patterns in polycyclic systems.
Coupling Reactions with Piperidine Derivatives
Coupling reactions between bromopyridines and piperidine precursors offer a modular pathway. The CN104592198A patent demonstrates a lithium-halogen exchange strategy, where 5-bromo-2-methylpyridine reacts with n-butyllithium at -78°C, followed by addition of N-benzyl piperidone. This generates a tertiary alcohol intermediate, which undergoes acid-catalyzed elimination to form a tetrahydropyridine derivative .
Key steps include:
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Lithiation : n-BuLi deprotonates the bromopyridine, forming a reactive aryl lithium species.
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Nucleophilic Addition : The lithium intermediate attacks the piperidone carbonyl, yielding a secondary alcohol.
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Elimination : Concentrated HCl in ethanol facilitates dehydration, producing a 1,2,3,6-tetrahydropyridine ring .
This method achieves a 24g yield of the coupled product from 35g of intermediate, highlighting moderate efficiency (68.5% per step) .
Catalytic Hydrogenation for Piperidine Ring Formation
The final step in many syntheses involves catalytic hydrogenation to reduce unsaturated bonds in the piperidine ring. The CN104592198A patent employs 10% palladium on carbon (Pd/C) under hydrogen gas to debenzylate and saturate the tetrahydropyridine intermediate. For instance, 24g of 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine yields 7g of 2-methyl-5-(piperidin-4-yl)pyrimidine after 24 hours .
Optimization Considerations :
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Catalyst Loading : 4.2 wt% Pd/C relative to substrate.
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Solvent : Methanol (ensures hydrogen solubility and catalyst activity).
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Time : Prolonged stirring (24 hours) ensures complete deprotection and saturation .
Hydrogenation typically proceeds quantitatively but requires careful control to avoid over-reduction or catalyst poisoning.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and substituted amines.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Oxidation and Reduction: Products include oxidized or reduced forms of the piperidine ring.
Scientific Research Applications
2-Bromo-5-(piperidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a ligand in biochemical studies.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-(piperidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The piperidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its target .
Comparison with Similar Compounds
Structural and Electronic Features
The table below highlights key structural differences and similarities between 2-bromo-5-(piperidin-2-yl)pyridine and its analogs:
Key Observations :
- Electron Effects : The piperidin-2-yl group in the target compound donates electrons via resonance, activating the pyridine ring for nucleophilic substitution. In contrast, trifluoromethyl (CF3) and pyridyl substituents withdraw electrons, deactivating the ring .
- Steric Influence: Bulky substituents like tert-butoxycarbonylamino (Boc) hinder coupling reactions, whereas smaller groups (e.g., butyl) minimize steric interference .
Reactivity and Stability
- Hydrogenation Stability : Bromine in 2-bromo-5-butylpyridine remains intact during hydrogenation (), suggesting the target compound’s bromine is similarly stable under reductive conditions.
- Acid-Base Behavior : The piperidine moiety (pKa ~11) can protonate under acidic conditions, enhancing solubility in polar media. This contrasts with neutral substituents like butyl or CF3 .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | 2-Bromo-5-(trifluoromethyl)pyridine | 2-Bromo-5-butylpyridine |
|---|---|---|---|
| Boiling Point (°C) | Not reported | ~250 (estimated) | ~215 (estimated) |
| Solubility | Polar aprotic solvents | DMF, THF | Hexane, ethyl acetate |
| LogP (Partition Coefficient) | ~2.1 (estimated) | ~3.5 | ~2.8 |
Table 2: Key Reactions
Biological Activity
2-Bromo-5-(piperidin-2-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a bromine atom attached to a pyridine ring and a piperidine moiety, which contributes to its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant case studies.
- Molecular Formula : C₁₁H₁₄BrN₃
- Molecular Weight : Approximately 269.18 g/mol
- Structure : The compound consists of a pyridine ring substituted with a bromine atom and a piperidine group, which enhances its biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, making it a candidate for therapeutic applications.
- Receptor Modulation : It can interact with neurotransmitter systems, potentially influencing neurological conditions.
- Binding Interactions : The piperidine ring facilitates interactions through hydrogen bonding and hydrophobic forces, while the bromine atom can enhance binding affinity via halogen bonding.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma) cells. For instance, related compounds showed IC50 values in the range of 25.72 ± 3.95 μM against MCF7 cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity:
- Research indicates that pyridine derivatives, including this compound, possess antibacterial properties against strains such as Staphylococcus aureus. The presence of additional functional groups enhances their therapeutic efficacy .
Case Studies
- Study on Anticancer Efficacy :
-
Antimicrobial Activity Assessment :
- Another investigation focused on the antimicrobial effects of pyridine derivatives highlighted their effectiveness against various bacterial strains. The study found that modifications to the piperidine structure could lead to enhanced antibacterial activity, suggesting pathways for developing new antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-5-(piperidin-2-yl)pyridine, and what factors influence the choice of bromination agents?
Q. How can researchers characterize the crystalline structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation from ethanol/water mixtures to obtain high-quality crystals.
- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, ).
- Refinement : SHELXL-2018/3 for structure solution and ORTEP-3 for graphical representation .
Table 1 : Example Crystallographic Parameters (from analogous compounds):
| Parameter | Value |
|---|---|
| Space Group | |
| 7.0327 | |
| 91.315 | |
| 0.045 |
Q. What purification techniques are optimal for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel (60–120 mesh) with hexane/ethyl acetate (7:3) for baseline separation of brominated byproducts.
- Recrystallization : Ethanol/water (4:1) yields >95% purity. Monitor via HPLC (C18 column, ) .
- Solvent Selection : Avoid chlorinated solvents due to potential halogen exchange side reactions .
Advanced Research Questions
Q. How do palladium catalysts and ligands influence cross-coupling reactions with this compound?
- Methodological Answer : Catalyst systems like or with bidentate ligands (e.g., Xantphos) enhance coupling efficiency. Key factors:
- Ligand Steric Effects : Bulky ligands improve selectivity for aryl-aryl couplings.
- Additives : (tetrabutylammonium iodide) accelerates oxidative addition via bromo-iodo exchange, reducing reaction time from 24 h to 6 h .
Table 2 : Solvent Impact on Homocoupling Efficiency (Adapted from ):
| Solvent | Conversion (%) | Time (h) |
|---|---|---|
| DMF | 100 | 6 |
| Cyrene™/GVL | 97 | 8 |
| THF | 45 | 24 |
Q. How can contradictions in reaction kinetics data be resolved when using iodide additives (e.g., TBAI)?
- Methodological Answer : Contradictions arise from competing pathways:
- Accelerated Oxidative Addition : generates 2-iodopyridine intermediates, which react faster initially but slow due to iodide buildup .
- Inhibitory Effects : Excess iodide poisons catalysts. Mitigation strategies:
- Use sub-stoichiometric (20 mol%) at 80°C.
- Monitor via in-situ Raman spectroscopy to track intermediate concentrations .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map transition states.
- Steric Maps : Analyze the piperidine moiety’s spatial hindrance using molecular docking (AutoDock Vina).
- Regioselectivity : The C-2 bromine’s electron-withdrawing effect directs nucleophiles to C-5, while the piperidine group’s steric bulk limits access to C-3 .
Data Contradiction Analysis
Q. Why do solvent polarity and additives yield divergent outcomes in bromopyridine homocoupling?
- Analysis :
- Polar Solvents (DMF) : Stabilize charged intermediates, accelerating reductive elimination.
- Biorenewable Solvents (Cyrene™) : Lower dielectric constant slows electron transfer but improves sustainability.
- Contradiction : High conversions in DMF vs. moderate in Cyrene™/GVL highlight trade-offs between efficiency and green chemistry .
Application in Drug Discovery
Q. How is this compound utilized in enzyme inhibitor design?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
